Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of DNA and RNA. This compound, with its unique structure, has garnered interest for its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of this compound are the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . These targets play a crucial role in the regulation of cellular stress responses and programmed cell death, respectively.
Mode of Action
The compound interacts with its targets by inhibiting ER stress and apoptosis . This interaction results in a reduction in the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 . The compound also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in ER stress and inflammation, which in turn results in neuroprotective and anti-inflammatory effects .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in ER stress and inflammation, leading to neuroprotective and anti-inflammatory effects . Specifically, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Action Environment
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may be stable and effective under a variety of conditions .
Preparation Methods
The synthesis of Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of ethyl acetoacetate with thiourea to form the pyrimidine ring, followed by the introduction of the piperidine moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the formation of the desired product.
Chemical Reactions Analysis
Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity. Common reagents include alkyl halides and amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent, particularly against lung cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared to other pyrimidine derivatives, such as:
Ethyl-6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate: Known for its anticancer properties.
6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid: Used in the synthesis of various pharmaceutical agents.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic benefits.
Properties
IUPAC Name |
ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-4-23-15(21)13-11(3)17-16(22)18-14(13)24-9-12(20)19-7-5-10(2)6-8-19/h10H,4-9H2,1-3H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINNTSRBDNLEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCC(CC2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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